molecular formula C14H13ClN2O B3023171 N-(5-Amino-2-methylphenyl)-3-chlorobenzamide CAS No. 926251-00-5

N-(5-Amino-2-methylphenyl)-3-chlorobenzamide

Cat. No.: B3023171
CAS No.: 926251-00-5
M. Wt: 260.72 g/mol
InChI Key: ITLBCCRONRLQRV-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-3-chlorobenzamide is a substituted benzamide featuring a 3-chlorobenzoyl group linked to a 5-amino-2-methylaniline moiety. Its molecular formula is C₁₅H₁₃ClN₂O, with a molecular weight of 284.73 g/mol (derived from structural analogs in ). The compound is commercially available (e.g., sc-330389, Santa Cruz Biotechnology) for research applications, priced at $284.00 per 500 mg .

The synthesis of such benzamides typically involves coupling a benzoyl chloride derivative with a substituted aniline under basic conditions.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-5-6-12(16)8-13(9)17-14(18)10-3-2-4-11(15)7-10/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLBCCRONRLQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-3-chlorobenzamide typically involves the reaction of 5-amino-2-methylphenylamine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorobenzamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the chlorobenzamide moiety.

    Substitution: Hydroxyl or alkoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzamide moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can lead to the inhibition of microbial growth or the scavenging of free radicals, contributing to the compound’s antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Table 1: Structural Analogues of N-(5-Amino-2-methylphenyl)-3-chlorobenzamide

Compound Name Substituent Variations Key Features Reference
N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide -OH at C5, -CH₂Ph at C3 (aniline ring) Red solid, m.p. 167.2–169.1°C; moderate yield (74%)
N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide Benzimidazole substituent 4.7-fold increase in neuroprotective potency vs. DFB; good cell viability
N-(Allylcarbamothioyl)-3-chlorobenzamide (BATU-02) Allylcarbamothioyl group IC₅₀ = 12.5 μM (T47D cells); higher cytotoxicity than 5-fluorouracil
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-chlorobenzamide Benzoxazole ring logP = 5.44; high lipophilicity; molecular weight 348.79 g/mol
N-(5-Chloro-2-methylphenyl)-3-cyanobenzamide -CN at C3 (benzamide), -Cl at C5 (aniline) Molecular weight 270.71 g/mol; structural rigidity

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -CN) enhance biological activity but may reduce solubility .
  • Heterocyclic substituents (e.g., benzimidazole, benzoxazole) improve receptor binding and potency in neuroprotective assays .
  • Bulkier groups (e.g., allylcarbamothioyl) increase cytotoxicity, likely due to enhanced membrane interaction .

Key Findings :

  • Neuroprotection : Benzimidazole derivatives show marked potency due to optimized hydrogen bonding and π-π stacking .
  • Anticancer Activity : Thioamide derivatives (e.g., BATU-02) exhibit enhanced cytotoxicity, likely via apoptosis induction .
  • Structural Flexibility : Compounds with nitro or hydroxyl groups (e.g., ) are explored for antimicrobial uses but require further efficacy validation.

Table 3: Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility Synthetic Yield
This compound 284.73 ~3.5* Low (aqueous) Not reported
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-3-chlorobenzamide 348.79 5.44 Very low Moderate
N-(Allylcarbamothioyl)-3-chlorobenzamide 254.74 ~2.8* Moderate (DMSO) High
N-(3-Chlorophenethyl)-4-nitrobenzamide 304.75 ~2.1* Low Not reported

*Predicted using analogous data.

Insights :

  • Lipophilicity : Benzoxazole derivatives (logP = 5.44) are highly lipophilic, favoring blood-brain barrier penetration but complicating formulation .
  • Synthetic Accessibility: Hydroxyl or amino groups (e.g., ) improve synthetic yields (74–85%) compared to nitro or cyano analogs .

Biological Activity

N-(5-Amino-2-methylphenyl)-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group at the 5-position and a chlorobenzamide moiety. These functional groups contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has shown significant activity against various biological targets, particularly in the following areas:

  • Enzyme Inhibition : It has been reported to inhibit histone deacetylases (HDACs) and kinases, which are crucial in regulating gene expression and cellular signaling pathways. This inhibition can lead to apoptosis in cancer cells and reduced cell proliferation.
  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity, potentially through the inhibition of microbial growth and neutralization of reactive oxygen species (ROS) .

Case Studies

  • Cancer Research : In a study examining the effects of this compound on cancer cell lines, it was found to induce apoptosis through modulation of key signaling pathways, leading to decreased cell viability in vitro.
  • Antimicrobial Activity : Another investigation demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involved the formation of hydrogen bonds with bacterial proteins, disrupting their function .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReferences
Enzyme Inhibition Inhibits HDACs and kinases; affects gene expression and signaling pathways
Induction of Apoptosis Triggers programmed cell death in cancer cells
Antimicrobial Effects Inhibits growth of bacteria; neutralizes reactive oxygen species
Potential Therapeutic Uses Investigated for use in cancer therapy and as an antimicrobial agent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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